molecular formula C6H18Cl2N2 B6261928 (3-aminopropyl)trimethylazanium chloride hydrochloride CAS No. 3399-68-6

(3-aminopropyl)trimethylazanium chloride hydrochloride

Cat. No.: B6261928
CAS No.: 3399-68-6
M. Wt: 189.1
InChI Key:
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Description

(3-aminopropyl)trimethylazanium chloride hydrochloride is a quaternary ammonium compound with the molecular formula C6H17ClN2. It is commonly used in various chemical and biological applications due to its unique properties. The compound is known for its stability and solubility in water and methanol, making it a versatile reagent in synthetic chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-aminopropyl)trimethylazanium chloride hydrochloride typically involves the reaction of 3-chloropropylamine hydrochloride with trimethylamine. The reaction is carried out in an aqueous medium at room temperature, followed by purification through recrystallization to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves continuous stirring and controlled addition of reactants to ensure high yield and purity. The final product is often obtained through crystallization and drying under vacuum conditions .

Chemical Reactions Analysis

Types of Reactions

(3-aminopropyl)trimethylazanium chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield various substituted amines .

Scientific Research Applications

(3-aminopropyl)trimethylazanium chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-aminopropyl)trimethylazanium chloride hydrochloride involves its interaction with various molecular targets. The quaternary ammonium group allows it to interact with negatively charged surfaces, such as cell membranes, leading to disruption of membrane integrity. This property is particularly useful in its antimicrobial applications .

Comparison with Similar Compounds

Similar Compounds

  • (3-aminopropyl)trimethylazanium bromide
  • (3-aminopropyl)trimethylazanium iodide
  • (3-aminopropyl)trimethylazanium sulfate

Uniqueness

Compared to its analogs, (3-aminopropyl)trimethylazanium chloride hydrochloride is unique due to its specific chloride counterion, which can influence its solubility and reactivity. The chloride ion also plays a role in the compound’s stability and effectiveness in various applications .

Properties

CAS No.

3399-68-6

Molecular Formula

C6H18Cl2N2

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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